(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine
Description
The compound "(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine" is a chiral amine featuring a bromo-fluoro-substituted aromatic ring and a cyclopropane moiety. Its stereospecific (S)-configuration may influence biological activity, as seen in analogous pharmaceuticals targeting central nervous system (CNS) receptors or enzymatic pathways.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(S)-(2-bromo-6-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2/t10-/m0/s1 |
InChI Key |
HBJXCMCNKYCDTG-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C=CC=C2Br)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Methanamine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by cyclopropanation and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H11BrFN and is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to a methanamine backbone. Its unique structure contributes to its biological activity and interaction with specific receptors.
Drug Development
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine has been explored as a potential lead compound in the development of selective inhibitors targeting various biological pathways. For instance, it has shown promise in the inhibition of tyrosine kinases, which are crucial in cell signaling pathways related to cancer and autoimmune diseases. In particular, compounds derived from this structure have been evaluated for their selectivity against JAK family members, which are implicated in inflammatory responses .
Receptor Binding Studies
Research indicates that this compound can selectively bind to specific receptors, such as GABA receptors. The selective targeting of GABA receptors can lead to therapeutic effects for conditions like anxiety and depression. Studies have demonstrated that modifications to the compound can enhance its binding affinity and selectivity for these receptors, making it a candidate for further pharmacological exploration .
Case Study 1: Selective TYK2 Inhibitors
A study highlighted the development of selective TYK2 inhibitors based on the structural framework of this compound. The synthesized compounds exhibited significant potency in cellular assays, demonstrating their ability to inhibit TYK2-dependent signaling pathways effectively. This research underscores the compound's potential utility in treating autoimmune diseases by modulating inflammatory pathways .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant properties of derivatives of this compound. The study utilized animal models to assess the efficacy of these compounds in improving cognitive function and reducing depressive behaviors. Results indicated that specific modifications to the cyclopropyl group enhanced the antidepressant effects, suggesting a pathway for developing new treatments for mood disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on impurities in benzodiazepine synthesis, such as [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Impurity E, EP) and 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Impurity F, EP) . While these share fluorophenyl groups and heterocyclic frameworks with the target compound, critical differences exist:
Key Observations:
Structural Divergence : The target compound lacks the benzodiazepine core present in Impurities E and F, suggesting distinct pharmacological pathways. Cyclopropane moieties, as in the target molecule, are rare in benzodiazepines but common in neuroactive compounds (e.g., tranylcypromine analogs) .
Halogen Effects: Bromine at C2 (target) vs. chlorine at C7 (impurities) may alter electronic properties and binding affinities.
Chirality: The (S)-configuration might confer enantioselective interactions with targets like monoamine oxidases or serotonin receptors, a feature absent in racemic or non-chiral impurities.
Limitations of Available Evidence
The compounds listed (Impurities E, F, and H) are pharmacologically inactive byproducts of benzodiazepine synthesis, limiting direct comparison . Further research is required to:
- Characterize the target compound’s synthesis, stability, and bioactivity.
- Compare it to functional analogs (e.g., cyclopropylamine-based antidepressants or fluorophenyl-containing antipsychotics).
Biological Activity
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine is a chiral amine compound notable for its potential biological activities, particularly in pharmacology. Its unique structural features, including the presence of a bromine and fluorine atom on the phenyl ring and a cyclopropyl group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrF
- Molecular Weight : 246.12 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with specific receptors and enzymes, modulating their activity. The presence of halogen substituents (bromo and fluoro) on the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate that it could inhibit cell proliferation, although specific pathways remain to be elucidated.
- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it is hypothesized to interact with neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate significant antibacterial activity, particularly against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit cell growth in several cancer cell lines. The compound was tested against SW620/Ad300 drug-resistant cell lines, showing a reversal of resistance to conventional chemotherapeutics like paclitaxel at concentrations as low as 10 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning of bromine and fluorine substituents significantly influences the compound's biological activity. Variants with different halogen placements or additional functional groups were synthesized to explore their effects on receptor binding affinities and biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
